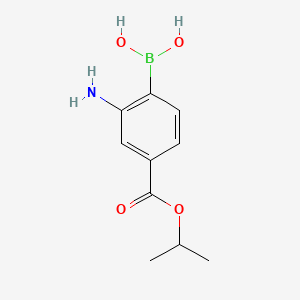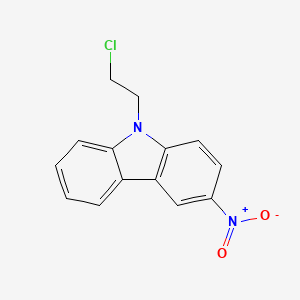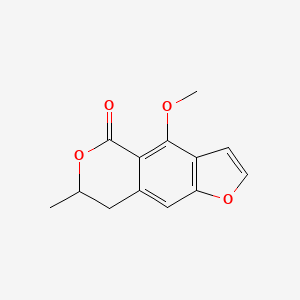
Dihydrocoriandrin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dihydrocoriandrin belongs to the class of organic compounds known as 2-benzopyrans. These are organic aromatic compounds that 1-benzopyran, a bicyclic compound made up of a benzene ring fused to a pyran, so that the oxygen atom is at the 2-position. Dihydrocoriandrin is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, dihydrocoriandrin is primarily located in the cytoplasm. Outside of the human body, dihydrocoriandrin can be found in coriander and herbs and spices. This makes dihydrocoriandrin a potential biomarker for the consumption of these food products.
科学的研究の応用
Role in Therapy and Prevention of Cancer
Dihydrocoriandrin plays a role in a range of biochemical and molecular biological reactions in organisms. Studies have explored its potential use in therapy and prevention of various types of cancer, given its effects through nuclear receptors (Ondková, Macejová, & Brtko, 2006).
Involvement in Vitamin D Endocrine System
Research indicates significant contributions of dihydrocoriandrin in the vitamin D endocrine system, essential for good bone health and potentially impacting broader health aspects (Norman, 2008).
Interaction with Glucocorticoid Receptors
Dihydrocoriandrin has been found to interact with glucocorticoid receptors, as seen in the study of compounds from the Australian plant Endiandra anthropophagorum (Davis et al., 2007).
Molecular Mechanism and Effects
The molecular mechanism and pleiotropic effects of dihydrocoriandrin involve its interaction with nuclear receptors and its role in the regulation of gene activity (Christakos et al., 2016).
Implications in Breast Cancer
Dihydrocoriandrin's interaction with vitamin D receptors (VDR) has been linked to breast cancer risk, highlighting its significance in disease progression and potential therapeutic implications (Guy et al., 2004).
Noncalcemic Actions
Its noncalcemic actions, mediated through VDR, have implications in various conditions like autoimmune diseases and cancers, suggesting therapeutic applications in these areas (Nagpal, Na, & Rathnachalam, 2005).
Role in Human Muscle Tissue
Research shows that dihydrocoriandrin receptor expression in human muscle tissue decreases with age, indicating its potential impact on muscle health and aging processes (Bischoff-Ferrari et al., 2004).
特性
CAS番号 |
116383-99-4 |
|---|---|
製品名 |
Dihydrocoriandrin |
分子式 |
C13H12O4 |
分子量 |
232.23 g/mol |
IUPAC名 |
4-methoxy-7-methyl-7,8-dihydrofuro[2,3-g]isochromen-5-one |
InChI |
InChI=1S/C13H12O4/c1-7-5-8-6-10-9(3-4-16-10)12(15-2)11(8)13(14)17-7/h3-4,6-7H,5H2,1-2H3 |
InChIキー |
LJCCQQNTPLPSNX-UHFFFAOYSA-N |
SMILES |
CC1CC2=CC3=C(C=CO3)C(=C2C(=O)O1)OC |
正規SMILES |
CC1CC2=CC3=C(C=CO3)C(=C2C(=O)O1)OC |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



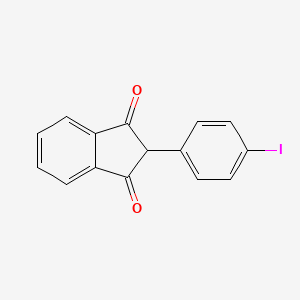

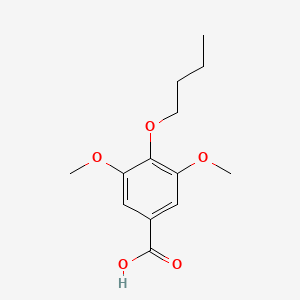
![1-Azabicyclo[2.2.2]octan-3-one, 2-methyl-, hydrochloride](/img/structure/B1650195.png)
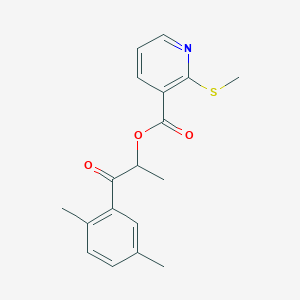
![N-(1-{[1,1'-biphenyl]-4-yl}ethyl)-2-(1-methylidene-3-oxo-2,3-dihydro-1H-isoindol-2-yl)propanamide](/img/structure/B1650197.png)
![Methyl 3-(3,4-dimethoxyphenyl)-3-[(7-fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)formamido]propanoate](/img/structure/B1650198.png)
![3-[5-(2,6-Difluorophenyl)-1,3-oxazol-2-yl]-1-[2-(2,4-dimethoxyphenyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1650199.png)
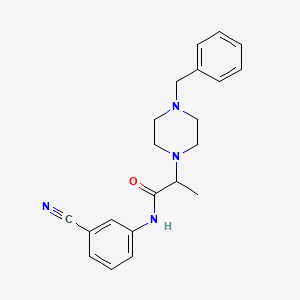
![2-Chloro-4,5-difluoro-N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]benzamide](/img/structure/B1650202.png)
![methyl 3-{4-ethyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-5-nitrobenzoate](/img/structure/B1650203.png)
![2-[Bis[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]amino]-1-(4-nitrophenyl)propane-1,3-diol](/img/structure/B1650205.png)
